8-[(8-Aminooctyl)amino]adenosine 5'-(dihydrogen phosphate)
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Overview
Description
The compound ((2R,3S,4R,5R)-5-(6-Amino-8-((8-aminooctyl)amino)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate is a complex organic molecule with significant biological and chemical properties. This compound is characterized by its purine base, which is essential in various biochemical processes. The presence of multiple functional groups, including amino groups and phosphate groups, makes it a versatile molecule in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((2R,3S,4R,5R)-5-(6-Amino-8-((8-aminooctyl)amino)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate typically involves multi-step organic synthesis. The process begins with the preparation of the purine base, followed by the attachment of the aminooctyl side chain. The final steps involve the phosphorylation of the hydroxyl groups to form the dihydrogen phosphate ester. The reaction conditions often require controlled temperatures, specific pH levels, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using automated reactors and continuous flow systems. These methods enhance the efficiency and consistency of the synthesis process. The use of high-purity reagents and advanced purification techniques, such as chromatography, ensures the production of the compound at a pharmaceutical grade.
Chemical Reactions Analysis
Types of Reactions
((2R,3S,4R,5R)-5-(6-Amino-8-((8-aminooctyl)amino)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate: undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include nitro derivatives, amine derivatives, and various substituted purine compounds. These products have diverse applications in medicinal chemistry and material science.
Scientific Research Applications
((2R,3S,4R,5R)-5-(6-Amino-8-((8-aminooctyl)amino)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate: is widely used in scientific research due to its unique properties. In chemistry , it serves as a building block for the synthesis of nucleotides and nucleosides. In biology , it is used in studies related to DNA and RNA synthesis, as well as enzyme interactions. In medicine , the compound is explored for its potential as an antiviral and anticancer agent. In industry , it is used in the production of pharmaceuticals and as a reagent in biochemical assays.
Mechanism of Action
The mechanism of action of ((2R,3S,4R,5R)-5-(6-Amino-8-((8-aminooctyl)amino)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. It can also interact with nucleic acids, affecting their synthesis and function. The pathways involved include nucleotide synthesis pathways and signal transduction pathways.
Comparison with Similar Compounds
Similar compounds to ((2R,3S,4R,5R)-5-(6-Amino-8-((8-aminooctyl)amino)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate include other nucleotides and nucleosides, such as adenosine triphosphate (ATP) and guanosine monophosphate (GMP). the unique aminooctyl side chain and the specific configuration of the compound provide distinct properties, such as enhanced binding affinity to certain enzymes and receptors. This uniqueness makes it a valuable tool in biochemical research and pharmaceutical development.
Properties
CAS No. |
62209-07-8 |
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Molecular Formula |
C18H32N7O7P |
Molecular Weight |
489.5 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-[6-amino-8-(8-aminooctylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C18H32N7O7P/c19-7-5-3-1-2-4-6-8-21-18-24-12-15(20)22-10-23-16(12)25(18)17-14(27)13(26)11(32-17)9-31-33(28,29)30/h10-11,13-14,17,26-27H,1-9,19H2,(H,21,24)(H2,20,22,23)(H2,28,29,30)/t11-,13-,14-,17-/m1/s1 |
InChI Key |
WFGIMIYPNPHASV-LSCFUAHRSA-N |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C(=N2)NCCCCCCCCN)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C(=N2)NCCCCCCCCN)C3C(C(C(O3)COP(=O)(O)O)O)O)N |
Origin of Product |
United States |
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